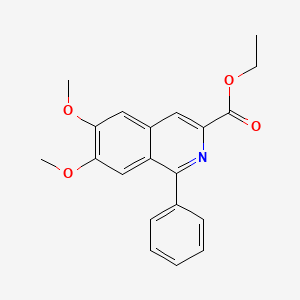

Ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate is a chemical compound with the molecular formula C20H19NO4 and a molecular weight of 337.37 g/mol It is an ester derivative of isoquinoline, characterized by the presence of ethyl, methoxy, and phenyl groups attached to the isoquinoline core

Preparation Methods

The synthesis of Ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of ethyl 3-oxo-3-phenylpropanoate and 6,7-dimethoxyisoquinoline in the presence of a base to form the desired ester . Industrial production methods may employ similar synthetic routes but optimized for large-scale production, often involving catalysts and specific reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: The methoxy groups and phenyl ring can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: This compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes

Mechanism of Action

The mechanism of action of Ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .

Comparison with Similar Compounds

Ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate can be compared with other isoquinoline derivatives, such as:

Thiophene derivatives: Known for their applications in medicinal chemistry and material science, thiophene derivatives exhibit properties such as anticancer and anti-inflammatory activities. The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties.

Biological Activity

Ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate (often referred to as EDI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of EDI typically involves multi-step organic reactions that yield high purity and yield. A common synthetic route includes the use of starting materials like 6,7-dimethoxyisoquinoline and various carboxylic acid derivatives. The process often employs techniques such as refluxing in organic solvents and purification through column chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of EDI. It has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics. For example, one study reported that EDI exhibited significant inhibitory effects on New Delhi metallo-β-lactamase (NDM-1), an enzyme associated with antibiotic resistance. The compound was able to inhibit this enzyme in vitro, showcasing its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of EDI have also been explored extensively. In vitro studies demonstrated that EDI effectively inhibited the proliferation of several cancer cell lines. Notably, it exhibited an IC50 value of 5.1 μM against MGC-803 gastric cancer cells and 7.6 μM against HGC-27 cells. Mechanistic studies indicated that EDI induces G2/M phase arrest in the cell cycle, promotes apoptosis by increasing the Bax/Bcl-2 ratio, and inhibits cell migration and invasion .

Neuroprotective Effects

In addition to its antimicrobial and anticancer activities, EDI has shown neuroprotective effects in preclinical models. Research indicates that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of EDI:

- Antimicrobial Study : A study conducted by researchers at a leading pharmaceutical institution tested EDI against a panel of antibiotic-resistant bacteria. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .

- Anticancer Study : In a controlled laboratory setting, EDI was administered to MGC-803 cells. The study measured cell viability through MTT assays and confirmed that EDI significantly reduced cell proliferation over 48 hours .

- Neuroprotection Study : A recent investigation assessed the neuroprotective effects of EDI on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated that EDI treatment led to a marked decrease in reactive oxygen species (ROS) levels compared to untreated controls .

Table 1: Biological Activity of this compound

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | NDM-1 producing bacteria | Not specified | Enzyme inhibition |

| Anticancer | MGC-803 (gastric cancer) | 5.1 | Cell cycle arrest, apoptosis induction |

| Anticancer | HGC-27 (gastric cancer) | 7.6 | Cell cycle arrest, apoptosis induction |

| Neuroprotection | SH-SY5Y (neuronal cells) | Not specified | Reduction of oxidative stress |

Properties

CAS No. |

89242-43-3 |

|---|---|

Molecular Formula |

C20H19NO4 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate |

InChI |

InChI=1S/C20H19NO4/c1-4-25-20(22)16-10-14-11-17(23-2)18(24-3)12-15(14)19(21-16)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3 |

InChI Key |

HJIBOPNZOFCIEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2C(=N1)C3=CC=CC=C3)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.